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molecular formula C14H23N3O3 B8461366 Carbamic acid, N-[2-[(2-amino-5-methoxyphenyl)amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 947258-09-5

Carbamic acid, N-[2-[(2-amino-5-methoxyphenyl)amino]ethyl]-, 1,1-dimethylethyl ester

Cat. No. B8461366
M. Wt: 281.35 g/mol
InChI Key: RYGDGFJRQOFTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741355B2

Procedure details

A 2 L round bottom flask equipped with a stir bar was charged with a suspension of 20% Pd(OH)2 (5 g) and 1,4-dioxane (800 mL). [2-(5-Methoxy-2-nitrophenylamino)-ethyl]-carbamic acid tert-butyl ester (10 g, 0.32 mol) was added to the suspension. The reaction mixture was hydrogenated (balloon) for 48 h (until the starting material had been consumed) followed by the addition of K2CO3 (10 g) was added to the mixture and stirred for an additional 12 h to remove traces of water. The suspension was filtered to remove the Pd(OH)2 and K2CO3. The filtrate was used in the next step without further purification (yield not determined).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][NH:10][C:11]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:12]=1[N+:19]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[OH-].[OH-].[Pd+2].O1CCOCC1>[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][NH:10][C:11]1[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:12]=1[NH2:19])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-])=O
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for an additional 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L round bottom flask equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
had been consumed)
ADDITION
Type
ADDITION
Details
followed by the addition of K2CO3 (10 g)
ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
to remove traces of water
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
to remove the Pd(OH)2 and K2CO3
CUSTOM
Type
CUSTOM
Details
The filtrate was used in the next step without further purification (
CUSTOM
Type
CUSTOM
Details
yield not

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C)(C)(C)OC(NCCNC1=C(C=CC(=C1)OC)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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